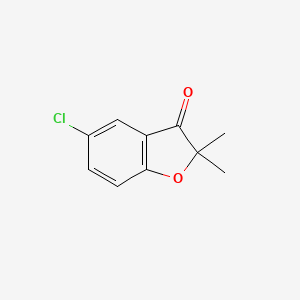







|
REACTION_CXSMILES
|
[Na].[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[C:5]([C:10](=[O:15])[C:11](Br)([CH3:13])[CH3:12])[CH:4]=1>C(O)C.C1C=CC=CC=1>[Cl:2][C:3]1[CH:8]=[CH:7][C:6]2[O:9][C:11]([CH3:13])([CH3:12])[C:10](=[O:15])[C:5]=2[CH:4]=1 |^1:0|
|




|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
With stirring under ice-
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve the metal
|
|
Type
|
ADDITION
|
|
Details
|
was added to the said solution dropwise for about 15 minutes
|
|
Duration
|
15 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
under heating
|
|
Type
|
TEMPERATURE
|
|
Details
|
with heating
|
|
Type
|
CONCENTRATION
|
|
Details
|
the solution was vacuum-concentrated to one third in volume
|
|
Type
|
CONCENTRATION
|
|
Details
|
The solution concentrated
|
|
Type
|
ADDITION
|
|
Details
|
was diluted with large amount of water
|
|
Type
|
EXTRACTION
|
|
Details
|
the solution was extracted with ether
|
|
Type
|
WASH
|
|
Details
|
The ether layer was washed with water
|
|
Type
|
CONCENTRATION
|
|
Details
|
vacuum-concentrated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
to produce 10 g of crude
|
|
Type
|
CUSTOM
|
|
Details
|
crystallized
|
|
Type
|
CUSTOM
|
|
Details
|
Then, the crude product was recrystallized from methanol
|


Reaction Time |
45 (± 15) min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CC2=C(C(C(O2)(C)C)=O)C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.3 g | |
| YIELD: PERCENTYIELD | 82.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 82.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |